molecular formula C25H25N3O3S B2416370 5-Benzyl-2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4-ol CAS No. 1040654-64-5

5-Benzyl-2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4-ol

Cat. No. B2416370
CAS RN: 1040654-64-5
M. Wt: 447.55
InChI Key: FOYDPHLIZPRKFF-UHFFFAOYSA-N
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Description

5-Benzyl-2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4-ol is a useful research compound. Its molecular formula is C25H25N3O3S and its molecular weight is 447.55. The purity is usually 95%.
BenchChem offers high-quality 5-Benzyl-2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzyl-2-(((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The synthesized compound has been evaluated for its in vitro antimicrobial potential against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Proteus vulgaris) bacterial strains. Additionally, it was tested against fungal strains (Aspergillus niger, Candida albicans, Fusarium oxysporum). The minimum inhibitory concentration (MIC) was determined, and the compound exhibited promising activity compared to reference drugs like ciprofloxacin (antibacterial) and nystatin (antifungal) .

Cytotoxicity Assessment

The same compound was also assessed for cytotoxicity against human cervical cancer cell lines (HeLa) and Supt1. Notably, it demonstrated non-toxic behavior, making it a potential candidate for further investigation in cancer research .

Molecular Docking Studies

In silico molecular docking studies were conducted to explore the interaction of the active compound with DNA topoisomerase. Understanding its binding affinity and mechanism of action can guide drug development efforts .

Biological Activity Relationship

The structure-activity relationship (SAR) of this compound was investigated. By correlating structural features with biological effects, researchers can optimize its properties for specific applications .

Transformation Chemistry

The compound’s transformation chemistry is intriguing. It can be converted into derivatives with potential biological activities. For instance, quaternary salts of related structures have been transformed into hexahydroazonino[4,5-b]indole derivatives .

Chemical Properties

The compound 2-[2-(tert-butoxycarbonylamino)ethoxy]ethoxyacetic acid (108466-89-3) shares some structural similarities with our compound. Exploring its chemical properties may provide insights into the behavior of our target compound .

properties

IUPAC Name

5-benzyl-2-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S/c1-4-30-22-13-9-8-12-19(22)24-27-21(17(3)31-24)15-32-25-26-16(2)20(23(29)28-25)14-18-10-6-5-7-11-18/h5-13H,4,14-15H2,1-3H3,(H,26,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYDPHLIZPRKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC(=C(C(=O)N3)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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